molecular formula C23H23BrN2O4 B11309050 7-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

7-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11309050
M. Wt: 471.3 g/mol
InChI Key: PAEMSBSILZQIOG-UHFFFAOYSA-N
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Description

7-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation: The carboxylic acid group on the chromene core is converted to the corresponding amide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the pyrrolidinyl and methoxyphenyl groups: These groups are introduced through nucleophilic substitution reactions, often using appropriate alkyl halides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group in the chromene ring can yield the corresponding alcohol.

    Substitution: The bromine atom at the 7-position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to generate a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the nucleophile.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

    Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.

    Chemical Biology: It serves as a tool compound to investigate the structure-activity relationships (SAR) of chromene derivatives.

    Industrial Applications: Potential use in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 7-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets in the cell. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds such as 4H-chromen-4-one and its various substituted derivatives.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Methoxyphenyl Derivatives: Compounds like 4-methoxyphenylacetic acid and its derivatives.

Uniqueness

7-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of its structural features, including the bromine atom, the methoxyphenyl group, and the pyrrolidinyl group. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H23BrN2O4

Molecular Weight

471.3 g/mol

IUPAC Name

7-bromo-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H23BrN2O4/c1-29-17-7-4-15(5-8-17)19(26-10-2-3-11-26)14-25-23(28)22-13-20(27)18-9-6-16(24)12-21(18)30-22/h4-9,12-13,19H,2-3,10-11,14H2,1H3,(H,25,28)

InChI Key

PAEMSBSILZQIOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br)N4CCCC4

Origin of Product

United States

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